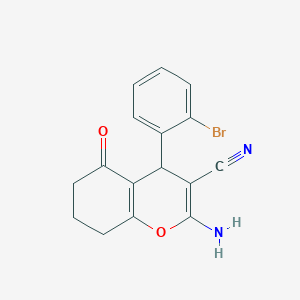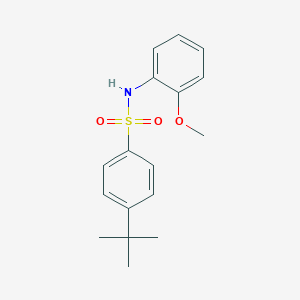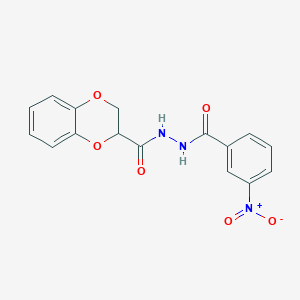![molecular formula C22H28N2O2S B375685 3,3'-sulfanediylbis[N-(2,4-dimethylphenyl)propanamide]](/img/structure/B375685.png)
3,3'-sulfanediylbis[N-(2,4-dimethylphenyl)propanamide]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-sulfanediylbis[N-(2,4-dimethylphenyl)propanamide] is an organic compound characterized by its unique structure, which includes a sulfanediyl group linking two N-(2,4-dimethylphenyl)propanamide moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-sulfanediylbis[N-(2,4-dimethylphenyl)propanamide] typically involves the reaction of 2,4-dimethylphenylamine with propanoyl chloride to form N-(2,4-dimethylphenyl)propanamide. This intermediate is then reacted with sulfur dichloride to introduce the sulfanediyl linkage, resulting in the formation of the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-sulfanediylbis[N-(2,4-dimethylphenyl)propanamide] can undergo various chemical reactions, including:
Oxidation: The sulfanediyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or reduced sulfur compounds.
Substitution: Nitro or halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
3,3’-sulfanediylbis[N-(2,4-dimethylphenyl)propanamide] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3,3’-sulfanediylbis[N-(2,4-dimethylphenyl)propanamide] involves its interaction with molecular targets such as enzymes or receptors. The sulfanediyl group can form reversible or irreversible bonds with thiol groups in proteins, affecting their function. The aromatic rings may also participate in π-π interactions or hydrogen bonding, contributing to the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2,4-dimethylphenyl)-3-(3-fluorophenyl)propanamide
- 3-(5-(3-chlorophenyl)-2-furyl)-N-(2,4-dimethylphenyl)propanamide
Uniqueness
3,3’-sulfanediylbis[N-(2,4-dimethylphenyl)propanamide] is unique due to its sulfanediyl linkage, which imparts distinct chemical and physical properties compared to similar compounds. This linkage can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable molecule for various applications.
Eigenschaften
Molekularformel |
C22H28N2O2S |
|---|---|
Molekulargewicht |
384.5g/mol |
IUPAC-Name |
3-[3-(2,4-dimethylanilino)-3-oxopropyl]sulfanyl-N-(2,4-dimethylphenyl)propanamide |
InChI |
InChI=1S/C22H28N2O2S/c1-15-5-7-19(17(3)13-15)23-21(25)9-11-27-12-10-22(26)24-20-8-6-16(2)14-18(20)4/h5-8,13-14H,9-12H2,1-4H3,(H,23,25)(H,24,26) |
InChI-Schlüssel |
UAICBZGFGWGWFM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)CCSCCC(=O)NC2=C(C=C(C=C2)C)C)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)NC(=O)CCSCCC(=O)NC2=C(C=C(C=C2)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ETHYL 2-(5-{[3-(ETHOXYCARBONYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]CARBAMOYL}PENTANAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B375603.png)

![2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B375606.png)
![2-[(Quinolin-2-yl)amino]ethan-1-ol](/img/structure/B375607.png)



![3-[(2-furylmethylene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B375616.png)
![4-({4-[(2-Thienylcarbonyl)oxy]phenyl}sulfonyl)phenyl 2-thiophenecarboxylate](/img/structure/B375618.png)
![2-[1,1'-Biphenyl]-4-yl-2-oxoethyl 4-bromobenzoate](/img/structure/B375620.png)
![2-Phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B375623.png)
![3,5-dichloro-N-[(3-{[(3,5-dichlorobenzoyl)amino]methyl}-1-adamantyl)methyl]benzamide](/img/structure/B375624.png)
![N-[5-chloro-2-(trifluoromethyl)phenyl]-2-fluorobenzamide](/img/structure/B375625.png)
